molecular formula C22H21N3O4S2 B2979994 N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide CAS No. 898448-36-7

N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide

Cat. No.: B2979994
CAS No.: 898448-36-7
M. Wt: 455.55
InChI Key: JRUPBOSHCVSVLO-UHFFFAOYSA-N
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Description

N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of thiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline, followed by the condensation with o-tolyl isocyanate to form the oxalamide derivative.

  • Reaction Conditions: Typically, these reactions require controlled temperatures, inert atmospheres, and the use of organic solvents like dichloromethane or tetrahydrofuran.

  • Industrial Production Methods: On an industrial scale, these reactions would be optimized for higher yields and purity, possibly involving automated synthesis techniques and continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The thiophene moiety in the compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    • Reduction: The compound may be reduced at the sulfonyl or quinoline units, altering its chemical and physical properties.

    • Substitution: Both the thiophene and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Hydrogen peroxide, peracids.

    • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    • Substitution Conditions: Acid or base catalysts, depending on the specific reaction pathway.

  • Major Products Formed:

    • Oxidation may yield sulfone derivatives.

    • Reduction might produce thiophene alcohols or hydrogenated quinolines.

    • Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a ligand in coordination chemistry.

  • Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Industry: Applications in material science, particularly in the development of novel polymers and advanced materials due to its structural characteristics.

5. Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets, such as proteins or nucleic acids. Its mechanism of action may involve the inhibition of enzyme activities, disruption of cellular signaling pathways, or binding to receptor sites, altering the normal physiological processes.

Comparison with Similar Compounds

  • N1-(quinolin-7-yl)-N2-(phenyl)oxalamide

  • N1-(thiophen-2-yl)-N2-(tolyl)oxalamide

These compounds share structural similarities but may differ in their specific chemical and biological properties due to variations in their substituent groups.

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Properties

IUPAC Name

N'-(2-methylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-15-6-2-3-8-18(15)24-22(27)21(26)23-17-11-10-16-7-4-12-25(19(16)14-17)31(28,29)20-9-5-13-30-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUPBOSHCVSVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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